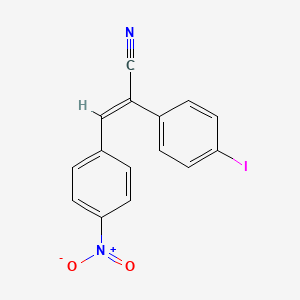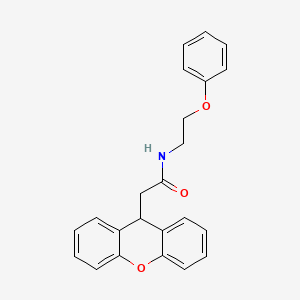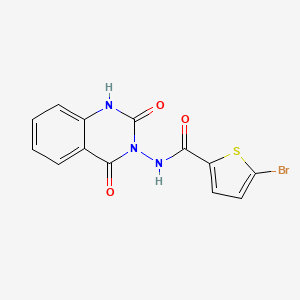
2-(4-iodophenyl)-3-(4-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves conventional solvent methods, where precursors like iodobenzaldehyde and nitrophenyl-acetonitriles are typically reacted in the presence of a base or a catalyst. For instance, compounds with similar structural frameworks are synthesized through Knoevenagel condensation reactions, highlighting the versatility and efficiency of this synthetic route in producing acrylonitrile derivatives with complex substituents (Parveen et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, revealing detailed insights into their spatial arrangement and bonding patterns. For example, studies on isomers of related compounds have provided insights into the crystal structures and the influence of substituents on the overall molecular conformation (Shinkre et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing their reactivity and potential as intermediates for further chemical modifications. The presence of the acrylonitrile group allows for reactions such as cycloadditions, wherein the compound can undergo [3+2] cycloaddition with azomethine imines, demonstrating regioselectivity and diastereoselectivity that are influenced by the substituents' nature (Pleshchev et al., 2013).
Applications De Recherche Scientifique
Hydrogel Particles for Environmental and Biomedical Applications
Hydrogel particles with core-shell morphology have been synthesized using acrylonitrile as a core-forming monomer. These particles exhibit potential applications in drug delivery devices in the biomedical field, removal of organic contaminants in environmental applications, and as a template for the preparation of catalysis media. The conversion of nitrile groups to amidoxime groups enhances their absorption capacity for organic and metal species, as well as their catalytic activity. This indicates the versatility of acrylonitrile derivatives in creating multifunctional materials for various applications (Sahiner, Butun, & Ilgin, 2011).
Fluorescent Probe for Hg(2+) Detection
A π-conjugated cyanostilbene derivative based on acrylonitrile has been developed as a highly selective and sensitive fluorescent probe for detecting Hg(2+). This derivative demonstrates an unusual high emissive aggregation-induced emission feature, offering a novel strategy for quantitative detection of Hg(2+) as well as the presence of other physiologically relevant metal ions (Wang et al., 2015).
Stereoselective Synthesis and Acetylcholinesterase Inhibition
A focused library of (Z)-acrylonitrile analogues has been synthesized, demonstrating significant acetylcholinesterase (AChE) inhibition. This showcases the potential of acrylonitrile derivatives in developing treatments for diseases associated with AChE, such as Alzheimer's (Parveen et al., 2014).
Synthesis and Optical Properties
The synthesis and characterization of a novel compound incorporating acrylonitrile have been explored, revealing its potential as a nonlinear optical material due to its significant polarizability and hyperpolarizability values. This opens up applications in optical communications and devices (Asiri, Karabacak, Kurt, & Alamry, 2011).
Propriétés
IUPAC Name |
(E)-2-(4-iodophenyl)-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IN2O2/c16-14-5-3-12(4-6-14)13(10-17)9-11-1-7-15(8-2-11)18(19)20/h1-9H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZYDQXELXFYHB-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-iodophenyl)-3-(4-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4630479.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)
![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)

![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)